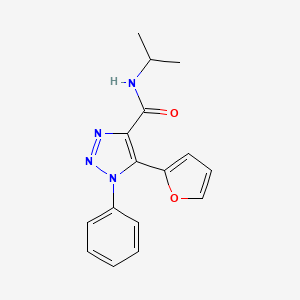
5-(2-furyl)-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction. For compounds similar to "5-(2-furyl)-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide," a multi-step synthesis process might include the preparation of the furyl and phenyl precursors, followed by their subsequent functionalization with isopropyl carboxamide. The exact synthetic route can vary based on the desired substitutions on the triazole ring.
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The presence of the furyl and phenyl groups attached to the triazole core influences the compound's electronic distribution, potentially affecting its reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly employed to determine the precise molecular structure and confirm the successful synthesis of the compound.
Chemical Reactions and Properties
Triazole derivatives, including "5-(2-furyl)-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide," can undergo various chemical reactions, reflecting their versatile chemical properties. These reactions may include nucleophilic substitution, addition reactions, and further functionalization of the triazole ring. The compound's reactivity is significantly influenced by the electron-donating and withdrawing effects of the substituents attached to the triazole ring.
Physical Properties Analysis
The physical properties of "5-(2-furyl)-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide" such as melting point, boiling point, and solubility in various solvents, are determined by its molecular structure. The presence of functional groups, such as the isopropyl carboxamide, may enhance solubility in polar solvents, whereas the phenyl and furyl groups may contribute to its hydrophobic character.
Chemical Properties Analysis
The chemical properties of this compound are dictated by the triazole core and the attached substituents. The triazole ring is known for its stability and ability to participate in hydrogen bonding, which can be crucial for its interaction with biological molecules. The electron-donating or withdrawing nature of the furyl and phenyl groups can modulate the compound's reactivity, making it a valuable scaffold for developing pharmacologically active agents.
For detailed research insights and further information, refer to the cited sources:
- (L'abbé et al., 2010)
- (Shen et al., 2013)
- (Qin et al., 2016)
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- Regiospecific C-acylation : N-acylbenzotriazoles, including a compound similar to the one , are demonstrated to be mild, regioselective, and regiospecific C-acylating agents, useful when acid chlorides are not readily available, indicating potential applications in synthesizing acylated heterocycles (Katritzky et al., 2003).
Antimicrobial and Antifungal Applications
- Antifungal Evaluation : Novel compounds synthesized using a similar framework showed significant in vitro antifungal activity against various fungal strains, indicating potential use in developing antifungal agents (Terzioğlu Klip et al., 2010).
- Antibacterial Activity : A series of derivatives were synthesized and evaluated for their antibacterial activity against multiple bacterial strains, showing the compound's potential in antibacterial research (Ulusoy et al., 2001).
Synthesis of Complex Molecules
- Nematicidal and Antimicrobial Agents : A study on triazolo[4,3-c]quinazolinylthiazolidinones revealed significant antimicrobial and nematicidal properties, highlighting the structural versatility and application of similar compounds in creating biologically active molecules (Reddy et al., 2016).
- Synthesis of Benzamide-Based 5-Aminopyrazoles : A novel route was developed for synthesizing benzamide-based 5-aminopyrazoles, demonstrating the compound's utility in generating peptidomimetics or biologically active compounds based on the triazole scaffold (Hebishy et al., 2020).
Propriétés
IUPAC Name |
5-(furan-2-yl)-1-phenyl-N-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(2)17-16(21)14-15(13-9-6-10-22-13)20(19-18-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIUVSPBHAJOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1-phenyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)
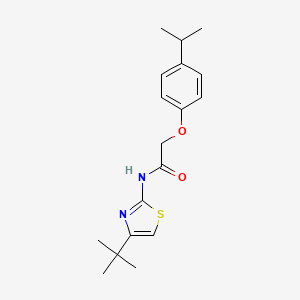
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
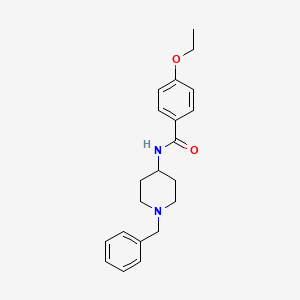
![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)
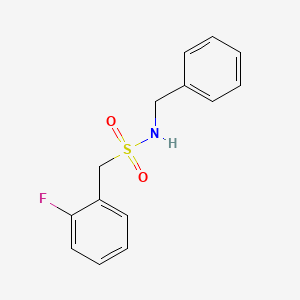
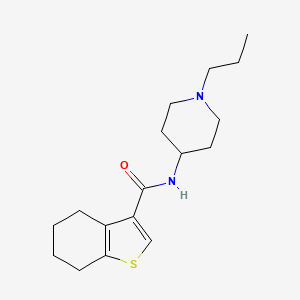
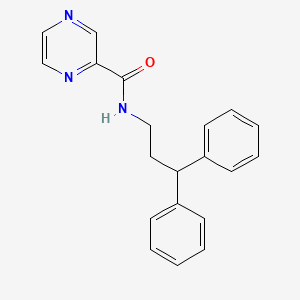
![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)
![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)
![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)
![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)

